2-Iodoadenosine

Catalog No.
S706015
CAS No.
35109-88-7
M.F
C10H12IN5O4
M. Wt
393.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoadenosine

CAS Number

35109-88-7

Product Name

2-Iodoadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

InChI

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

MGEBVSZZNFOIRB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Synonyms

2-Iodoadenosine;

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

Probe for Adenosine Receptors:

Adenosine receptors are a group of G protein-coupled receptors present throughout the body, playing crucial roles in numerous physiological processes like sleep, blood pressure regulation, and immune function. 2-Iodoadenosine, due to its structural similarity to adenosine, can act as a radioligand . By attaching a radioactive isotope to 2-Iodoadenosine, researchers can use it to bind and label specific adenosine receptor subtypes in cells or tissues. This allows for the visualization and quantification of these receptors, aiding in understanding their distribution and function .

Investigating Signal Transduction Pathways:

2-Iodoadenosine can also serve as a valuable tool in studying signal transduction pathways activated by adenosine receptors. By stimulating these receptors with 2-Iodoadenosine and monitoring the downstream cellular responses, researchers can gain insights into the specific signaling molecules and pathways involved in various physiological processes. This information is crucial for developing targeted therapies that modulate these pathways in disease states .

Potential Therapeutic Applications:

The ability of 2-Iodoadenosine to interact with adenosine receptors suggests potential therapeutic applications, although extensive research is still needed. Studies have explored its potential in various areas, including:

  • Neuroprotection: 2-Iodoadenosine may offer neuroprotective effects due to its ability to activate A2A adenosine receptors, which are known to be involved in neuronal survival and function .
  • Inflammation: 2-Iodoadenosine might modulate inflammatory responses by interacting with adenosine receptors expressed on immune cells .
  • Cancer: Research is ongoing to investigate the potential of 2-Iodoadenosine in cancer therapy, exploring its effects on tumor cell growth and proliferation .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35109-88-7

Wikipedia

2-Iodoadenosine

Dates

Modify: 2023-09-14
Curanovic et al. Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, doi: 10.1038/nchembio.1334, published online 1 September 2013 http://www.nature.com/naturechemicalbiology

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